ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[310]hexane-6-carboxylate is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate typically involves cyclopropanation reactions. One common method is the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be conducted under low catalyst loadings (0.005 mol %) and yields either the exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity .
Industrial Production Methods
Industrial production methods for this compound are still under development, with a focus on improving the efficiency and scalability of the synthetic routes. Advances in flow chemistry and the use of diazo compounds have shown promise in enhancing the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:
Cyclopropanation: This is the primary reaction used in its synthesis.
Oxidation and Reduction: These reactions can modify the functional groups attached to the bicyclic core.
Substitution: Various substituents can be introduced to the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Cyclopropanation: Ethyl diazoacetate and dirhodium(II) catalysts are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclopropanation yields different diastereomers of the azabicyclic scaffold .
Scientific Research Applications
Ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the bicyclic core and have similar synthetic routes and applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Used in antiviral medications and synthesized via intramolecular cyclopropanation.
Uniqueness
Ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Properties
IUPAC Name |
ethyl 3-(2,4-dimethylphenyl)-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-4-21-16(20)13-11-12(13)15(19)17(14(11)18)10-6-5-8(2)7-9(10)3/h5-7,11-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYZXDVNRFDPFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)N(C2=O)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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